molecular formula C15H22N2O3 B5693262 N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide

Cat. No.: B5693262
M. Wt: 278.35 g/mol
InChI Key: QWQMDCSNIWIWPF-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a nitrophenyl group and a dimethylpentyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitrobenzoyl chloride with N-(2,4-dimethylpentan-3-yl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpentan-3-yl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,4-dimethylpentan-3-yl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide is unique due to the presence of both a nitrophenyl group and a dimethylpentyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)15(11(3)4)16-14(18)9-12-7-5-6-8-13(12)17(19)20/h5-8,10-11,15H,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMDCSNIWIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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